Bienvenue dans la boutique en ligne BenchChem!

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

ALK2 inhibitor pyrazole SAR N-alkylation

(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 1511872-70-0) is a heterocyclic amine building block comprising a 1,3,4-trisubstituted pyrazole core bearing an N1-ethyl group, a C3-pyridin-3-yl substituent, and a C4-aminomethyl handle. Its molecular formula is C₁₁H₁₄N₄ (MW 202.26 g/mol) and it is supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 1511872-70-0
Cat. No. B1471832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
CAS1511872-70-0
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CN=CC=C2)CN
InChIInChI=1S/C11H14N4/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6,12H2,1H3
InChIKeyTYSNNUAODIQHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Procurement Evidence: (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine CAS 1511872-70-0 — A Critical ALK2 Inhibitor Building Block


(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 1511872-70-0) is a heterocyclic amine building block comprising a 1,3,4-trisubstituted pyrazole core bearing an N1-ethyl group, a C3-pyridin-3-yl substituent, and a C4-aminomethyl handle. Its molecular formula is C₁₁H₁₄N₄ (MW 202.26 g/mol) and it is supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . This compound serves as the indispensable synthetic intermediate for a class of bis-heteroaryl pyrazole ALK2 (R206H) inhibitors, most notably RK-71807, for which a high-resolution (1.75 Å) co-crystal structure with the ALK2 kinase domain has been deposited (PDB 6JUX) [1]. The precise regio- and stereoelectronic arrangement of its substituents—validated by X-ray crystallography—renders it non-substitutable by positional isomers or N1-alkyl variants for programs targeting mutant ALK2-driven pathologies including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) [2].

Why Generic Substitution Fails for (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: Regioisomeric and N-Alkyl Specificity Dictate Target Engagement


In-class pyrazole-methanamine building blocks cannot be interchangeably substituted for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine because the ALK2 (R206H) binding pocket imposes strict geometric constraints on each substituent vector. X-ray crystallographic analysis of RK-71807 bound to ALK2 (R206H) (PDB 6JUX, 1.75 Å resolution) reveals that the pyridin-3-yl nitrogen forms a water-mediated hydrogen-bonding network with Glu248—an interaction that is geometrically impossible for the pyridin-4-yl isomer and is known to be critical for ALK2 selectivity [1]. Furthermore, SAR studies demonstrate that N1-alkylation of the pyrazole is exquisitely sensitive: the N1-ethyl derivative (compound 2a) improved ALK2 (R206H) inhibitory potency approximately 6.5-fold (IC₅₀ = 94.3 nM) relative to the unsubstituted parent (IC₅₀ = 683.7 nM), whereas the same ethyl group placed at the alternative pyrazole nitrogen (N2, compound 2b) resulted in complete loss of inhibitory activity [2]. The C4-aminomethyl attachment point is equally non-negotiable: the 5-yl methanamine positional isomer (CAS 1784792-02-4) would direct the coupled warhead into a different trajectory incompatible with the hinge-region hydrogen bonds to His286 observed in the co-crystal structure [1]. These three structural features—pyridin-3-yl orientation, N1-ethyl substitution, and C4-aminomethyl geometry—are simultaneously required; alteration of any single element is documented to abrogate target engagement [2].

Quantitative Differentiation Evidence: (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine vs. Closest Analogs


N1-Ethyl vs. N1-Unsubstituted Pyrazole: 6.5-Fold Potency Gain in ALK2 (R206H) Inhibition

In the head-to-head SAR study of RK-59638 derivatives, N-alkylation at the pyrazole N2 position (corresponding to the N1 position in the target building block nomenclature) with an ethyl group yielded compound 2a with an ALK2 (R206H) IC₅₀ of 94.3 nM, representing an approximately 6.5-fold improvement over the unsubstituted parent RK-59638 (IC₅₀ = 683.7 nM) [1]. Critically, identical ethyl substitution at the alternative pyrazole nitrogen (N1, compound 2b) resulted in complete loss of inhibitory activity, confirming that the N-ethyl substituent must occupy the position corresponding to N1 of the target building block [1]. Further optimization incorporating this ethyl-pyrazole scaffold into RK-71807 achieved an ALK2 (R206H) IC₅₀ of 9.4 nM, a 70-fold gain over RK-59638 and a 2-fold improvement over the clinical-stage reference inhibitor LDN-193189 (IC₅₀ = 20 nM) [1]. The N1-methyl analog building block (CAS 1513050-52-6) lacks the ethyl group's contribution to reduced planarity and hydrophobic packing against Val222 and Tyr219, both identified in the co-crystal structure as critical for potency [2].

ALK2 inhibitor pyrazole SAR N-alkylation kinase inhibitor building block

Pyridin-3-yl vs. Pyridin-4-yl Substitution: Water-Mediated Selectivity Interaction with Glu248

X-ray co-crystal structures of RK-59638 and RK-71807 with ALK2 (R206H) (PDB 6ACR and 6JUX, respectively) demonstrate that the pyridine ring of the inhibitor occupies a hydrophobic pocket and forms a hydrogen-bonding network with Glu248 via a structured water molecule [1]. This water-mediated interaction is explicitly identified as playing an important role in ALK2 selectivity, analogous to that observed for the selective inhibitor LDN-212854 [1]. The pyridin-3-yl nitrogen atom is positioned at the meta orientation relative to the pyrazole attachment point, enabling this geometrically constrained interaction. The pyridin-4-yl isomer building block (CAS 1506317-04-9) places the nitrogen at the para position, which would project the hydrogen-bond acceptor away from the Glu248-water network and is predicted to eliminate this selectivity-conferring interaction [2]. While no direct IC₅₀ comparison for the isolated building blocks is available, the structural basis for this differentiation is experimentally validated at 1.75–2.01 Å resolution [1]. Compounds in US10954216 exclusively employ the pyridin-3-yl regioisomer; no pyridin-4-yl examples are reported, consistent with the structural requirement [3].

kinase selectivity pyridine regioisomer ALK2 water-mediated hydrogen bond

C4-Aminomethyl vs. C5-Aminomethyl Regioisomer: Geometric Compatibility with Hinge-Region Hydrogen Bonding

The C4-aminomethyl group of the target building block serves as the attachment point for the pyrimidine warhead that engages the ALK2 hinge region. In the RK-71807 co-crystal structure (PDB 6JUX), the aminopyrimidine moiety forms hydrogen bonds with the backbone nitrogen of His286 at the kinase hinge—a conserved interaction essential for ATP-competitive kinase inhibition [1]. The C4 attachment geometry positions the coupled pyrimidine at the correct distance and trajectory for this hinge interaction. The C5-aminomethyl positional isomer (CAS 1784792-02-4) would shift the pyrimidine attachment point by approximately 2.3 Å (one C–C bond length along the pyrazole ring), altering the hinge-register distance and vector. While no direct ALK2 IC₅₀ data are available for the C5-isomer-derived inhibitors, the structural tolerance at the kinase hinge is known to be sub-angstrom; a displacement of this magnitude is inconsistent with the conserved hydrogen-bond distance constraints observed across ALK2 inhibitor co-crystal structures [2]. US10954216 exclusively employs the C4-linked pyrazole scaffold across all exemplified compounds with measurable ALK2 inhibitory activity [3].

pyrazole regioisomer hinge binding ALK2 inhibitor building block geometry

Documented Synthetic Tractability: >170 Patent-Exemplified Coupling Reactions Delivering ALK2 IC₅₀ Values of 5.5–28 nM

US Patent US10954216 explicitly demonstrates the synthetic utility of the target building block scaffold through >170 exemplified compounds, all utilizing the 4-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl) core coupled to 2-aminopyrimidine derivatives [1]. The coupling consistently yields potent ALK2 (R206H) inhibitors with IC₅₀ values spanning 5.5 nM (Example 16) to 28 nM (Example 75), with a median potency of approximately 13 nM across structurally diverse amine coupling partners [1]. Representative examples documented in BindingDB include: Example 16 (IC₅₀ = 5.5 nM), Example 33 (IC₅₀ = 5.7 nM), Example 168 (IC₅₀ = 10.9 nM), Example 38 (IC₅₀ = 13.5 nM), Example 155 (IC₅₀ = 16 nM), Example 27 (IC₅₀ = 17.7 nM), Example 43 (IC₅₀ = 24.9 nM), and Example 75 (IC₅₀ = 28 nM) [2]. This body of evidence establishes that the building block reliably participates in cross-coupling reactions to generate target-engaged compounds, de-risking synthetic route development. In contrast, no comparable patent or literature precedent exists for the C5-aminomethyl or pyridin-4-yl isomer building blocks in ALK2 inhibitor synthesis [1].

building block Buchwald-Hartwig coupling medicinal chemistry kinase inhibitor synthesis

Documented Batch Quality Control: 98% Purity with Multi-Method QC vs. Uncharacterized Analogs

The target building block is commercially supplied by Bidepharm (Catalog No. BD01362726) at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis provided for each lot . This level of analytical characterization is critical for medicinal chemistry programs where impurity profiles can confound SAR interpretation and biological assay results. ChemicalBook reports predicted physicochemical parameters for this compound: boiling point 391.8±37.0 °C, density 1.19±0.1 g/cm³, and pKa 8.47±0.29, providing additional handling and formulation guidance . In contrast, the C5-aminomethyl isomer (CAS 1784792-02-4) and pyridin-4-yl isomer (CAS 1506317-04-9) are offered by fewer suppliers with equivalent QC documentation, and neither has been validated through the extensive patent literature supporting the target compound [1].

purity quality control NMR HPLC procurement specification

In Vivo-Relevant ADMET Differentiation of the Final Inhibitor Class: Solubility, Metabolic Stability, and hERG Safety

Although the building block itself is not directly profiled in ADMET assays, the final inhibitor RK-71807—synthesized from this building block—demonstrates a markedly superior ADMET profile compared to reference ALK2 inhibitors that use alternative scaffolds. RK-71807 achieved aqueous solubility of 93.8 μg/mL at pH 7.4, representing a 14.7-fold improvement over RK-59638 (6.4 μg/mL) and an 8.8-fold improvement over LDN-193189 (10.6 μg/mL) [1]. Metabolic stability in human liver microsomes reached 86.5% remaining after 60 minutes (vs. 40.0% for RK-59638), and in rat liver microsomes 79.7% remaining (vs. 0.0% for RK-59638) [1]. Critically, RK-71807 exhibited only 27.0% hERG channel inhibition at 10 μM, compared to 81.2% for LDN-193189—a 3-fold reduction in cardiotoxicity risk [1]. Plasma protein binding was 65.8% for RK-71807 versus 97.8% for LDN-193189, indicating a substantially higher free fraction available for target engagement [1]. CYP inhibition was also markedly improved: maximal inhibition across CYP1A2, 2C9, 2C19, 2D6, and 3A4 was 22% for RK-71807 versus 84% for RK-59638 (CYP1A2) [1]. These data demonstrate that the building block scaffold, when elaborated, yields inhibitors with drug-like properties suitable for in vivo efficacy studies—a key differentiator from LDN-series inhibitors that, despite comparable or superior potency, suffer from poor solubility and high protein binding [2].

ADMET aqueous solubility metabolic stability hERG drug-like properties

Procurement-Guiding Application Scenarios for (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine CAS 1511872-70-0


Medicinal Chemistry: ALK2 (R206H) Inhibitor Lead Optimization for Fibrodysplasia Ossificans Progressiva (FOP)

This building block is the validated synthetic entry point for bis-heteroaryl pyrazole ALK2 (R206H) inhibitors with demonstrated in vitro potency (IC₅₀ = 9.4 nM for RK-71807) and drug-like ADMET properties including 93.8 μg/mL aqueous solubility and 86.5% human liver microsomal stability [1]. Procurement is justified for any program seeking to elaborate novel 2-aminopyrimidine coupling partners while retaining the crystallographically validated hinge-binding and selectivity interactions (His286 hydrogen bond, Glu248 water-mediated network, Val222/Tyr219 hydrophobic packing) [2]. The >170 patent-exemplified compounds in US10954216 provide a direct synthetic precedent, reducing route-development risk to near zero [3].

Structural Biology: Co-Crystallography and Biophysical Target Engagement Studies

The building block-derived inhibitor RK-71807 has been co-crystallized with the ALK2 (R206H) kinase domain at 1.75 Å resolution (PDB 6JUX), and the precursor RK-59638 at 2.01 Å (PDB 6ACR) [1]. These structures provide an atomically resolved reference for structure-based drug design. Procurement of the building block enables synthesis of tool compounds for which binding mode can be predicted by analogy to these deposited structures, facilitating rational optimization of hinge-binding, selectivity-pocket, and solvent-exposed vector interactions [1].

Chemical Biology: Selective Chemical Probe Development for BMP Signaling Pathway Dissection

The pyridin-3-yl water-mediated interaction with Glu248 identified in the co-crystal structure is explicitly associated with ALK2 selectivity over other BMP type-I receptors [1]. The building block therefore enables the synthesis of chemical probes with a defined selectivity mechanism. The low hERG inhibition (27.0% at 10 μM for RK-71807 vs. 81.2% for LDN-193189) and reduced CYP liability (max 22% inhibition across five major CYP isoforms) make this chemotype suitable for cellular and in vivo pathway studies where LDN-series probes are confounded by off-target pharmacology [2].

Custom Library Synthesis: DNA-Encoded Library (DEL) or Focused Kinase Library Construction

The C4-aminomethyl handle of the building block is specifically positioned for diversification via amide bond formation, reductive amination, or Pd-catalyzed C–N coupling with aryl/heteroaryl halides, as demonstrated across >170 patent examples [1]. This defined reactivity profile—combined with the absence of competing nucleophilic sites (the pyrazole NH is blocked by N1-ethylation) and the documented tolerance of diverse amine coupling partners yielding IC₅₀ values of 5.5–28 nM [2]—makes this building block an ideal core scaffold for focused kinase library construction. The N1-ethyl group simultaneously blocks an otherwise reactive site and contributes to potency through hydrophobic packing, solving two problems with a single modification [3].

Quote Request

Request a Quote for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.